molecular formula C4H9NO2 B1595442 N-hydroxybutanamide CAS No. 4312-91-8

N-hydroxybutanamide

Numéro de catalogue: B1595442
Numéro CAS: 4312-91-8
Poids moléculaire: 103.12 g/mol
Clé InChI: CCBCHURBDSNSTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-hydroxybutanamide (NHB) is an organic compound belonging to the amino acid family of compounds. It is an important building block in the synthesis of other compounds and is used in a variety of scientific research applications.

Applications De Recherche Scientifique

GABA Uptake Inhibition

N-hydroxybutanamide derivatives have been explored for their potential as gamma-aminobutyric acid (GABA) uptake inhibitors. Studies like those by Kulig et al. (2011) and Kowalczyk et al. (2013) synthesized and evaluated derivatives of 4-hydroxybutanamides, assessing their influence on murine GABA transport proteins GAT1-GAT4. These compounds exhibited selective inhibitory properties, with certain derivatives showing potency in GAT inhibition (Kulig et al., 2011) (Kowalczyk et al., 2013).

Anticonvulsant, Antinociceptive, and Antidepressant Activity

Research by Zaręba et al. (2021) on N-benzyl-4-hydroxybutanamide derivatives highlighted their therapeutic potential in treating neurological disorders such as epilepsy, neuropathic pain, and depression. These compounds inhibited mGAT1-4 and exhibited anticonvulsant, antinociceptive, and antidepressant activities in vivo, offering new avenues for treating psychiatric diseases (Zaręba et al., 2021).

Keto-Enol Tautomerism Study

A study by Barros et al. (1986) focused on the tautomeric equilibria of β-ketobutanamides (related to this compound) using proton and carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy. This research provided insights into the chemical behavior of such compounds, which is crucial for understanding their interactions and stability in biological systems (Barros et al., 1986).

Metabolism and Disposition Studies

Fennell et al. (2011) investigated the metabolism of N,N-dimethylacetoacetamide, a related β-dicarbonyl compound. This study provided insights into the absorption, excretion, and metabolic pathways of such compounds, which is important for understanding the pharmacokinetics of this compound derivatives (Fennell et al., 2011).

Clinical Applications in Diabetic Ketoacidosis

Noyes et al. (2007) explored the use of hydroxybutyrate (related to this compound) in evaluating new endpoints for intravenous insulin therapy in the treatment of diabetic ketoacidosis in children. This study underlines the potential clinical applications of hydroxybutyrate compounds in managing acute metabolic disorders (Noyes et al., 2007).

Exploring Anticancer Properties

Research on N-(4-hydroxyphenyl)retinamide, a compound structurally similar to this compound, has focused on its potential as a cancer chemopreventive agent. Springer and Stewart (1998) investigated its role in inducing apoptosis in lymphoblastoid cells, which could provide valuable insights into the development of new anticancer therapies (Springer & Stewart, 1998).

Evaluation in Starvation and Metabolic Studies

Cahill (2006) discussed the role of hydroxybutyrate (related to this compound) in fuel metabolism during starvation. This research is significant for understanding the metabolic adaptations in starvation and potential therapeutic applications of hydroxybutyrate compounds in metabolic disorders (Cahill, 2006).

Potential in Sickle-Cell Anemia Treatment

Wang et al. (2011) studied the effect of hydroxycarbamide, a compound related to this compound, in young children with sickle-cell anemia. This study highlights the potential of related compounds in managing hematological disorders (Wang et al., 2011).

Mécanisme D'action

Target of Action

N-Hydroxybutanamide, also known as Butyrylhydroxamic acid, primarily targets Matrix Metalloproteinases (MMPs) . MMPs are a group of enzymes responsible for the degradation of extracellular matrix proteins, and they play a crucial role in various physiological processes and pathological conditions.

Mode of Action

Butyrylhydroxamic acid acts as a Histone Deacetylase (HDAC) inhibitor . It inhibits MMPs by binding to their active sites, thereby preventing them from degrading the extracellular matrix . This inhibition of MMPs results in changes in cell behavior, including reduced cell proliferation and migration .

Biochemical Pathways

The inhibition of MMPs by Butyrylhydroxamic acid affects several biochemical pathways. MMPs are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . Therefore, the inhibition of these enzymes can have significant downstream effects on these pathways.

Pharmacokinetics

It is known that the compound exhibits low toxicity towards various cell lines . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of MMPs by Butyrylhydroxamic acid results in a decrease in the degradation of the extracellular matrix, which can lead to reduced cell proliferation and migration . In a mouse model of B16 melanoma, this compound showed both antitumor and antimetastatic effects, with a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis .

Propriétés

IUPAC Name

N-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3-4(6)5-7/h7H,2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBCHURBDSNSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329294
Record name N-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4312-91-8
Record name N-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4312-91-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxybutanamide
Reactant of Route 2
Reactant of Route 2
N-hydroxybutanamide
Reactant of Route 3
Reactant of Route 3
N-hydroxybutanamide
Reactant of Route 4
Reactant of Route 4
N-hydroxybutanamide
Reactant of Route 5
Reactant of Route 5
N-hydroxybutanamide
Reactant of Route 6
Reactant of Route 6
N-hydroxybutanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.